Mass Spectral Differentiation: +6 Da Mass Shift Enables Unambiguous Detection
Cabozantinib-d6 provides a definitive +6 Da mass shift compared to the unlabeled analyte, cabozantinib. This mass difference is critical for unambiguous detection and quantification in complex biological matrices. In contrast, Cabozantinib-d4 offers only a +4 Da shift, which can lead to isotopic cross-talk or interference with naturally occurring isotopes in high-resolution MS, and unlabeled cabozantinib cannot be differentiated at all .
| Evidence Dimension | Mass-to-Charge Ratio (m/z) Shift |
|---|---|
| Target Compound Data | +6 Da (e.g., m/z 508.3 -> 391.2) |
| Comparator Or Baseline | Cabozantinib-d4 (+4 Da shift); Unlabeled Cabozantinib (0 Da shift) |
| Quantified Difference | +2 Da greater shift than Cabozantinib-d4; +6 Da vs unlabeled |
| Conditions | LC-ESI-MS/MS analysis in positive ion mode; human plasma matrix [1] |
Why This Matters
A larger, unambiguous mass shift ensures the internal standard signal does not overlap with the analyte's isotopic envelope, which is crucial for achieving the linearity and precision required by FDA/EMA guidelines (e.g., CV < 15% at all QC levels).
- [1] Inturi, S., & Avula, P. R. (2018). A sensitive bioanalytical method development and validation of cabozantinib in human plasma by LC-ESI-MS/MS. Brazilian Journal of Pharmaceutical Sciences, 54(2), e17163. https://doi.org/10.1590/s2175-97902018000217163 View Source
